molecular formula C13H12N2O3S B2960124 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide CAS No. 864860-91-3

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2960124
CAS No.: 864860-91-3
M. Wt: 276.31
InChI Key: ARWOTAKEVKFOQV-UHFFFAOYSA-N
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Description

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a benzodioxin ring fused to a thiazole moiety, with an acetamide substituent at the thiazole-2-position. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzodioxin and thiazole derivatives in targeting enzymes, receptors, and microbial pathways .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-10(7-19-13)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOTAKEVKFOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with an α-haloketone.

    Coupling Reaction: The benzodioxin and thiazole rings are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Acetamide Group Addition: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to analogs with modifications in the benzodioxin, thiazole, or acetamide moieties. Key examples include:

Compound Name Structural Features Key Differences References
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin + acetamide Lacks thiazole ring
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopentanecarboxamide Cyclopentanecarboxamide substituent Acetamide replaced with bulkier carboxamide
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Thioether-linked thiazole Additional sulfur bridge and methylbenzyl group
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide Pyrazole-carboxamide substituent Heterocyclic substitution on acetamide

Impact of Modifications :

  • Thiazole Introduction: The presence of the thiazole ring (vs.

Physicochemical Properties

Data from NMR, HRMS, and synthetic studies highlight variations in solubility, stability, and reactivity:

Property Target Compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Thioether-Thiazole Analog ()
Molecular Weight 318.36 g/mol 194.08 g/mol 412.5 g/mol
Solubility Moderate in DMSO High in chloroform (per NMR in CDCl₃ ) Low (due to thioether groups)
Synthetic Yield ~60-70% (estimated) 85% (reported in ) 55% (complex purification )

Key Observations :

  • The benzodioxin-thiazole core reduces solubility compared to simpler benzodioxin-acetamides, necessitating polar solvents for reactivity .
  • Thioether and pyrazole substitutions () further decrease aqueous solubility but improve membrane permeability .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

1. Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxin moiety and a thiazole ring. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S with the following identifiers:

  • IUPAC Name : this compound
  • SMILES : C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
  • InChIKey : UCKZPCHJPSOPON-UHFFFAOYSA-N

2. Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the benzodioxin and thiazole intermediates. These intermediates are coupled under controlled conditions using various reagents to yield the final product.

3.1 Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and benzodioxin structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the benzodioxin moiety enhances this activity by facilitating interactions with bacterial cell membranes.

3.2 Anticancer Properties

Studies have indicated that this compound exhibits promising anticancer activity. In vitro assays have revealed that this compound can significantly reduce the viability of cancer cell lines such as Caco-2 and A549 . The mechanism appears to involve apoptosis induction and cell cycle arrest.

3.3 Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes linked to cancer progression and metabolic disorders. For example, it has shown moderate inhibition against α-glucosidase, which is crucial for glucose metabolism . This suggests potential applications in managing diabetes alongside its anticancer effects.

The biological effects of this compound are believed to be mediated through multiple pathways:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity.
  • Cell Signaling Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.

5. Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

StudyFindingsReference
Study ASignificant reduction in Caco-2 cell viability (39.8%)
Study BEffective against methicillin-resistant Staphylococcus aureus
Study CModerate α-glucosidase inhibition (IC50 values)

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential as an antimicrobial and anticancer agent warrants additional studies to fully elucidate its mechanisms and therapeutic applications.

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